4-Isothiocyanato-4'-octyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanato-4’-octyl-1,1’-biphenyl is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of biphenyl, where an isothiocyanato group is attached to one phenyl ring and an octyl group to the other. This compound is particularly notable for its use in liquid crystal technology due to its high optical and dielectric anisotropy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-4’-octyl-1,1’-biphenyl typically involves the reaction of 4-octylbiphenyl with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for several hours . The general reaction scheme is as follows:
Starting Material: 4-octylbiphenyl
Reagent: Thiophosgene
Base: Triethylamine
Solvent: Tetrahydrofuran
Conditions: Room temperature, 12 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isothiocyanato-4’-octyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanato group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a thiourea derivative .
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanato-4’-octyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Isothiocyanato-4’-octyl-1,1’-biphenyl involves its interaction with various molecular targets. The isothiocyanato group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its antimicrobial properties, as it can disrupt essential biological processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isothiocyanato-4’-methyl-1,1’-biphenyl
- 4-Isothiocyanato-4’-ethyl-1,1’-biphenyl
- 4-Isothiocyanato-4’-propyl-1,1’-biphenyl
Uniqueness
4-Isothiocyanato-4’-octyl-1,1’-biphenyl is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it particularly suitable for applications in liquid crystal technology. The longer chain also affects its phase behavior and stability, making it distinct from its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
279248-69-0 |
---|---|
Molekularformel |
C21H25NS |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
1-isothiocyanato-4-(4-octylphenyl)benzene |
InChI |
InChI=1S/C21H25NS/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-23/h9-16H,2-8H2,1H3 |
InChI-Schlüssel |
HIBYZJHGVDOURN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.